1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane
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Overview
Description
1-(Morpholine-4-carbonyl)-5-azaspiro[24]heptane is a unique chemical compound characterized by its spirocyclic structure, which includes a morpholine ring and an azaspiroheptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This method allows for the stereoselective construction of the spirocyclic framework, which is crucial for the compound’s biological activity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholine-4-carbonyl)-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, amines, or ethers.
Scientific Research Applications
1-(Morpholine-4-carbonyl)-5-azaspiro[2.4]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another spirocyclic compound with applications in medicinal chemistry.
Piperidine Derivatives: These compounds share a similar nitrogen-containing ring structure and are widely used in pharmaceuticals.
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against specific enzymes, similar to 1-(morpholine-4-carbonyl)-5-azaspiro[2.4]heptane.
Uniqueness
This compound stands out due to its unique combination of a morpholine ring and an azaspiroheptane moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1422065-18-6 |
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Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.3 |
Purity |
90 |
Origin of Product |
United States |
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